4-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
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Overview
Description
4-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide is a complex organic compound that features a pyrrolo[2,3-b]pyridine core substituted with a difluorobenzoyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-b]pyridine derivatives and benzamide derivatives. Examples include:
- 3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridine
- 4-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide
Uniqueness
4-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
858118-62-4 |
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Molecular Formula |
C21H13F2N3O2 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
4-[3-(2,5-difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]benzamide |
InChI |
InChI=1S/C21H13F2N3O2/c22-13-5-6-17(23)15(9-13)19(27)16-10-26-21-18(16)14(7-8-25-21)11-1-3-12(4-2-11)20(24)28/h1-10H,(H2,24,28)(H,25,26) |
InChI Key |
KOLCGBGFNAXZPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=CNC3=NC=C2)C(=O)C4=C(C=CC(=C4)F)F)C(=O)N |
Origin of Product |
United States |
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